molecular formula C16H10Cl3NO3 B303032 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B303032
M. Wt: 370.6 g/mol
InChI Key: BIDUFPOCYPJJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family. This compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of physiological effects, including increased muscle contraction, improved cognitive function, and enhanced memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one have been studied extensively. This compound has been shown to improve cognitive function and memory retention in animal models, as well as to enhance muscle contraction and improve neuromuscular transmission. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments include its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one. One potential direction is to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify potential side effects and limitations. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications in scientific research.

Synthesis Methods

The synthesis of 6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 3,5-dichloro-4-ethoxyaniline with chloroacetyl chloride in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of glacial acetic acid and sodium acetate to yield the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have a range of physiological effects.

properties

Product Name

6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Molecular Formula

C16H10Cl3NO3

Molecular Weight

370.6 g/mol

IUPAC Name

6-chloro-2-(3,5-dichloro-4-ethoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H10Cl3NO3/c1-2-22-14-11(18)5-8(6-12(14)19)15-20-13-4-3-9(17)7-10(13)16(21)23-15/h3-7H,2H2,1H3

InChI Key

BIDUFPOCYPJJGQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.